molecular formula C38H54ClN3O10S B1676225 Unii-wob38VS2NI CAS No. 796073-69-3

Unii-wob38VS2NI

Cat. No. B1676225
CAS RN: 796073-69-3
M. Wt: 780.4 g/mol
InChI Key: JFCFGYGEYRIEBE-YVLHJLIDSA-N
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Description

“Unii-wob38VS2NI” refers to a substance known as DM4 . It is a maytansinoid, which is a type of cytotoxic agent used in cancer treatment .


Molecular Structure Analysis

The molecular formula of DM4 is C38H54ClN3O10S . The InChIKey, a unique identifier for chemical substances, is JFCFGYGEYRIEBE-YVLHJLIDSA-N .

Scientific Research Applications

ELISA Applications

DM4 can be detected using several scientific applications, including Enzyme-Linked Immunosorbent Assay (ELISA) . This application uses antibodies that specifically target DM4 .

Antibody-Drug Conjugates (ADCs)

Ravtansine (DM4) is a maytansinoid, a chemical derivative of maytansine being investigated as the cytotoxic payload of a number of antibody-drug conjugates (ADCs) .

Microtubule Function Disruption

The anticancer properties of maytansinoids have been attributed to their ability to disrupt microtubule function . The maytansinoid emtansine (DM1), for example, binds at the ends of microtubules and thereby suppresses their dynamic instability .

Inhibition of Tubulin Polymerization

Maytansinoids inhibit tubulin polymerization and microtubule assembly and enhance microtubule destabilization . This results in potent suppression of microtubule dynamics, leading to a mitotic block and subsequent apoptotic cell death .

Preparation of Antibody Drug Conjugate

DM4 can be used in the preparation of antibody drug conjugate . It is synthesized to link maytansinoids to antibodies via disulfide bonds .

alphalex™-toxin low pH Targeting Conjugates

The alphalex™ peptide is designed to allow easy, chemoselective derivatization by inclusion of cysteine at the C-terminus of the peptide . Maytansine derivatives DM4 and DM1 are covalently conjugated via a dithiane bond to the alphalex™ peptide by thiol activation of either species and reaction with the complimentary thiol .

In Vitro Tubulin Polymerization

Analysis of the effect of unconjugated DM4 and CBX-13 on in vitro tubulin polymerization shows that CBX-13 inhibits in vitro tubulin polymerization similarly to unconjugated DM4 .

Kinetic Analysis of CBX-13 Binding to β-tubulin

Kinetic analysis of CBX-13 binding to β-tubulin in vitro as determined via Biacore surface plasmon resonance shows that CBX-13 is able to bind to β-tubulin with a similar KD as unconjugated DM4 (3.55uM) and slower on/off rates relative to unconjugated DM4 .

Mechanism of Action

Target of Action

DM4, also known as Ravtansine, is a cytotoxic maytansinoid drug . It is synthesized to link maytansinoids to antibodies via disulfide bonds . The primary targets of DM4 are antigens that are highly and homogeneously expressed on tumor cells in a wide variety of tumor types and in a high proportion of patients .

Mode of Action

DM4 interacts with its targets by inhibiting the assembly of microtubules . It binds to tubulin at the rhizoxin binding site , inhibiting microtubule assembly and enhancing microtubule destabilization . This results in potent suppression of microtubule dynamics, leading to a mitotic block and subsequent apoptotic cell death .

Biochemical Pathways

The primary biochemical pathway affected by DM4 is the microtubule assembly process . By binding to tubulin, DM4 inhibits the polymerization of microtubules . This disruption of the microtubule network leads to mitotic arrest and subsequent apoptotic cell death .

Pharmacokinetics

The pharmacokinetics of DM4 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak concentrations of DM4 are observed near the end of intravenous infusion . The clearance of DM4 is higher at lower doses and decreases at higher doses once the target is saturated . Understanding the pharmacokinetics of DM4 and how it impacts efficacy and toxicity is critical for optimizing its design and delivery .

Result of Action

The molecular and cellular effects of DM4’s action primarily involve the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death . This results in the death of tumor cells, thereby reducing tumor size and potentially leading to the remission of the disease .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-YVLHJLIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine

CAS RN

796073-69-3
Record name Ravtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DM4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of DM4?

A1: DM4 is a maytansinoid that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts microtubule dynamics, leading to mitotic arrest and ultimately, cell death via apoptosis. [, , , ]

Q2: How does DM4's mechanism differ from other microtubule-targeting agents?

A2: While other microtubule-targeting agents either stabilize or destabilize microtubules, DM4 potently suppresses microtubule dynamics, inhibiting both the growing and shortening rates. [] This distinct effect on microtubule dynamics contributes to its potent cytotoxicity.

Q3: What are the downstream effects of DM4 binding to tubulin in cancer cells?

A3: DM4 binding to tubulin triggers a cascade of events within the cell, including:

  • Mitotic arrest: Cells are halted in the G2/M phase of the cell cycle. []
  • DNA damage: Focal γH2AX signals indicate the induction of DNA damage. []
  • Apoptosis: Cells undergo programmed cell death. [, ]

Q4: What is the molecular formula and weight of DM4?

A4: The molecular formula of DM4 is C35H46ClN3O10S, and its molecular weight is 720.27 g/mol.

Q5: Is spectroscopic data available for DM4?

A5: While specific spectroscopic data is not provided in the provided research, researchers commonly use techniques like mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) to characterize and quantify DM4 and its metabolites. [, , ]

Q6: How stable is DM4 under various conditions?

A6: The stability of DM4 can be affected by factors such as pH, temperature, and the presence of enzymes. [, , ] Specific studies have investigated its stability in different biological matrices like plasma and liver homogenates. []

Q7: How is DM4's stability addressed in the context of ADCs?

A7: The linker technology employed in ADCs plays a critical role in DM4 stability. [, ] Cleavable linkers, like disulfide-based linkers, release active DM4 metabolites inside target cells, while minimizing systemic exposure to the free payload. [, , ]

Q8: How do modifications to the DM4 structure affect its activity?

A8: Structural modifications, particularly to the linker region, significantly impact DM4's potency and selectivity. [, ] For instance, incorporating a charged sulfonate group into the disulfide linker enhanced cytotoxicity against multidrug-resistant cancer cells. []

Q9: What is the role of S-methylation in DM4 activity?

A9: S-methylation of DM4, forming S-methyl DM4, occurs intracellularly and contributes to its in vivo antitumor activity, potentially through a bystander effect on neighboring tumor cells. [, ]

Q10: What formulation strategies are employed to improve DM4's stability and bioavailability?

A10: The primary strategy for optimizing DM4 stability and bioavailability involves its conjugation to monoclonal antibodies via specific linkers. [, , ] This conjugation allows for targeted delivery to tumor cells, minimizing systemic exposure to the potent cytotoxic payload.

Q11: What is the pharmacokinetic profile of DM4 when administered as part of an ADC?

A11: Research suggests that ADCs are primarily cleared via hepatobiliary elimination. [] The pharmacokinetic profile of DM4 is heavily influenced by the linker used in the ADC, affecting its stability, metabolism, and elimination. [, ]

Q12: How does the linker impact the metabolism of DM4?

A12: The linker type influences the metabolic pathways of DM4. [] For instance, disulfide-linked conjugates generate S-methylated metabolites, while thioether-linked conjugates primarily yield lysine-linker-maytansinoid metabolites. []

Q13: How do the metabolites of DM4 contribute to its overall activity?

A13: DM4 undergoes metabolism both in the liver and within target cells. [, ] Lipophilic metabolites, like DM4 and S-methyl DM4, exhibit significantly higher cytotoxicity compared to more hydrophilic lysine-linker-maytansinoid metabolites. []

Q14: How is the efficacy of DM4-containing ADCs assessed in vitro?

A14: In vitro efficacy is typically evaluated using cell-based assays to determine cell viability and assess the concentration of DM4 required to inhibit cell growth (IC50). [, , , , , , ]

Q15: What animal models are used to evaluate DM4-containing ADCs?

A15: Researchers frequently employ xenograft mouse models to evaluate the in vivo efficacy of DM4-containing ADCs. [, , , , , , , , , ] These models provide insights into tumor growth inhibition, survival benefits, and potential toxicity.

Q16: What are the known resistance mechanisms to DM4?

A16: Resistance to DM4 can stem from various factors, including low target antigen expression, inefficient ADC internalization and processing, and upregulation of drug resistance proteins like P-glycoprotein (ABCB1). [, , ]

Q17: How does DM4 resistance relate to other chemotherapeutic agents?

A17: Resistance mechanisms to DM4, particularly involving drug efflux pumps like P-glycoprotein, can contribute to cross-resistance to other structurally unrelated chemotherapeutic agents. []

Q18: What strategies are employed to improve the delivery of DM4 to tumor cells?

A18: Antibody-drug conjugation is the primary strategy for targeted delivery of DM4. [, , ] By linking DM4 to monoclonal antibodies that specifically recognize tumor-associated antigens, researchers aim to enhance tumor uptake and minimize off-target effects.

Q19: Are there biomarkers to predict the efficacy of DM4-containing ADCs?

A19: Research suggests that high expression levels of the target antigen, such as CEACAM5 or mesothelin, on tumor cells correlate with increased sensitivity to DM4-containing ADCs. [, , , , , , , , ]

Q20: How are biomarkers used to monitor treatment response and potential adverse effects?

A20: Monitoring serum levels of circulating tumor markers, like CEA or CA19-9, can provide insights into treatment response and disease progression in patients receiving DM4-containing ADCs. []

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